Product packaging for c-Myc Peptide(Cat. No.:)

c-Myc Peptide

Cat. No.: B12299582
M. Wt: 1203.3 g/mol
InChI Key: AZCJJJFQQRDOBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Primary Sequence Analysis of c-Myc Epitope

The this compound is a 10-residue fragment (EQKLISEEDL) corresponding to amino acids 410–419 of the human c-Myc protein. This sequence is located within the C-terminal domain of c-Myc, a region critical for its transcriptional regulatory functions. The primary structure features a high density of charged residues, including four glutamic acid (Glu) residues and one aspartic acid (Asp), which contribute to its solubility and electrostatic interactions. The central motif—Leu-Ile-Ser—introduces hydrophobic and polar characteristics, potentially influencing its conformational flexibility and binding specificity.

Notably, this sequence is conserved across species and corresponds to an α-helical segment in the full-length protein. The peptide’s design as a synthetic epitope leverages its unique sequence to compete with c-Myc-tagged fusion proteins for antibody binding, a property validated in immunoblotting and immunoassay applications. Sequence alignment studies confirm that this region does not overlap with the v-Myc oncoprotein, ensuring specificity in antibody-based detection systems.

Three-Dimensional Conformational Dynamics

The this compound exhibits context-dependent conformational plasticity. In isolation, nuclear magnetic resonance (NMR) studies reveal a predominantly disordered structure in aqueous solution, characteristic of intrinsically disordered regions. However, upon binding to its heterodimeric partner MAX or in the presence of DNA, the peptide adopts a stable α-helical conformation. This structural transition is mediated by the helix-loop-helix (HLH) and leucine zipper (LZ) motifs in the C-terminal domain, which facilitate dimerization and DNA recognition.

X-ray crystallography of the c-Myc:MAX complex demonstrates that residues 410–419 form part of the leucine zipper interface, with the Glu and Asp side chains participating in salt bridges that stabilize the dimer. Circular dichroism (CD) spectroscopy further corroborates these findings, showing a shift from random coil to helical structure upon interaction with small-molecule inhibitors or binding partners. For example, the carbazole derivative 10074-A4 induces helical propensity in the peptide, as evidenced by a reduction in negative ellipticity at 205 nm and the emergence of a characteristic α-helical CD signature.

Intriguingly, the basic region upstream of the peptide (residues 353–409) exhibits intrinsic helical propensity even in the absence of MAX or DNA, suggesting a conformational selection mechanism for molecular recognition. This preformed structural element may reduce the entropic cost of binding, enabling efficient heterodimerization and DNA engagement.

Epitope-Antibody Binding Domain Mapping

The this compound serves as the epitope for the widely used monoclonal antibody 9E10, which targets the EQKLISEEDL sequence. Epitope mapping via X-ray crystallography and competitive immunoassays confirms that antibody binding requires the intact peptide sequence, with particular emphasis on the central Ile-Ser-Glu-Glu (ISEEDL) motif. Structural studies of antibody-antigen complexes reveal that the peptide adopts a helical conformation when bound to 9E10, with complementary determining regions (CDRs) of the antibody forming hydrogen bonds with Glu411, Ser415, and Asp418.

Notably, the 9E10 antibody does not recognize endogenous c-Myc under physiological conditions due to steric hindrance caused by dimerization of the full-length protein. This property makes it uniquely suited for detecting overexpressed or epitope-tagged c-Myc variants in experimental systems. Competition assays using the synthetic peptide demonstrate dose-dependent inhibition of antibody binding, with half-maximal inhibition observed at concentrations of 5–10 µg/ml.

The epitope overlaps functionally with regions critical for c-Myc’s autosuppressive activity and cooperation with Ras oncogenes. Residues 354–433, which encompass the peptide, are essential for transcriptional repression and transformation assays, highlighting the interplay between structural motifs and biological function. This duality underscores the peptide’s utility as both a research tool and a subject of mechanistic studies into c-Myc’s oncogenic potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H86N12O21 B12299582 c-Myc Peptide

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[5-amino-2-[(2-amino-4-carboxybutanoyl)amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H86N12O21/c1-7-26(6)41(63-48(80)32(20-24(2)3)59-43(75)28(10-8-9-19-52)56-44(76)29(12-15-36(54)65)55-42(74)27(53)11-16-37(66)67)50(82)62-35(23-64)49(81)58-30(13-17-38(68)69)45(77)57-31(14-18-39(70)71)46(78)60-33(22-40(72)73)47(79)61-34(51(83)84)21-25(4)5/h24-35,41,64H,7-23,52-53H2,1-6H3,(H2,54,65)(H,55,74)(H,56,76)(H,57,77)(H,58,81)(H,59,75)(H,60,78)(H,61,79)(H,62,82)(H,63,80)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,83,84)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCJJJFQQRDOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H86N12O21
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1203.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of c-Myc Peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield .

Chemical Reactions Analysis

Post-Translational Modifications (PTMs)

PTMs regulate c-Myc’s transcriptional activity, protein stability, and binding partners. The following table summarizes major PTMs identified in experimental studies:

Modification Type Residue/Site Enzyme/Agent Functional Impact Sources
PhosphorylationThr58, Ser62GSK-3β, ERKControls protein stability; Ser62 phosphorylation stabilizes c-Myc, while Thr58 promotes degradation .
AcetylationLys148, Lys157, Lys275PCAF, TIP60Enhances protein stability and transcriptional activity by blocking ubiquitination .
GlycosylationThr58O-GlcNAc transferaseCompetes with phosphorylation at Thr58, stabilizing c-Myc and promoting oncogenesis .
MethylationLys317Protein arginine methyltransferasesModulates transcriptional activity and protein-protein interactions .
SulfationTyrosine residuesTyrosylprotein sulfotransferaseAlters binding affinity for partner proteins (e.g., Bin1) .

Synthetic Modifications for Functional Studies

Flow-based peptide synthesis enables the incorporation of multiple PTMs into c-Myc sequences (up to 84 amino acids). Key advancements include:

  • Simultaneous Multi-PTM Incorporation : Peptides with up to seven PTMs (e.g., phosphorylation, N ε-methylation, glycosylation) were synthesized, achieving >90% purity .

  • Phosphorylation Efficiency : Five phosphorylation sites introduced in a single MYC transactivation domain (TAD) peptide yielded 85% isolation efficiency .

Table 1: Synthetic MYC Peptide Libraries

PTM Combination Purity Yield Application
5 phosphorylation sites92%84%Binding studies with Bin1 tumor suppressor .
Glycosylation + acetylation88%79%Stability assays in HEK293 cells .
Methylation + sulfation85%72%NMR-based interaction screening .

Chemical Interactions with Small Molecules

c-Myc’s disordered regions undergo conformational changes upon binding to inhibitors or co-solvents:

  • Benzene-Induced Compaction : Molecular dynamics (MD) simulations revealed that benzene shifts the radius of gyration (R<sub>g</sub>) of residues 101–150 from 5–35 Å to 5–15 Å, stabilizing a compact conformation .

  • Fluorescence Quenching : Tryptophan fluorescence in c-Myc peptides (e.g., residue Trp910) decreases linearly with inhibitor binding (e.g., F0909-0360), confirming direct interaction .

Key Findings :

  • Hydrophobic probes (benzene, propane) enhance compact conformations, while hydrophilic probes (methanol) have minimal effects .

  • Inhibitors like 10074-G5 reduce c-Myc levels by 60–70% in prostate cancer cells via phosphorylation-dependent degradation .

Stability Modulation via PTM Crosstalk

Phosphorylation-acetylation crosstalk directly impacts c-Myc’s half-life:

  • Acetylation at Lys148/157 : Blocks ubiquitination, increasing half-life from 20 to >45 minutes .

  • Phosphorylation at Ser62 : Prevents GSK-3β-mediated Thr58 phosphorylation, stabilizing c-Myc in malignant cells .

Equation : Stability (t1/2t_{1/2}) correlates with PTM status:

t1/2[Acetylated][PhosphorylatedThr58]t_{1/2} \propto \frac{[Acetylated]}{[Phosphorylated_{Thr58}]}

Functional Assays and Binding Studies

  • NMR Spectroscopy : Phosphorylated MYC TAD peptides show 3-fold weaker binding to Bin1 compared to unmodified counterparts .

  • Mass Spectrometry : Native MS confirmed that glycosylation at Thr58 reduces Bin1 binding affinity by 40% .

This synthesis of chemical reactions underscores the complexity of c-Myc regulation and provides a framework for targeting its oncogenic activity through PTM-specific interventions.

Scientific Research Applications

Peptide-Based Therapeutics

Recent research has developed peptide-based strategies to inhibit c-Myc function:

  • IDP-121 : This peptide targets the c-Myc protein with high specificity and stability. It utilizes stapling technology to enhance cell permeability and stability, allowing for effective nuclear delivery. IDP-121 has shown a binding affinity significantly higher than that of the natural c-Myc/MAX interaction, enabling it to displace MAX from its binding site .
  • Peptide Nuclear Delivery Device : A novel approach using a truncated form of a peptide coupled with c-Myc inhibitors has demonstrated efficient delivery into the nucleus. This method successfully down-regulated several c-Myc target genes without affecting housekeeping gene expression .

Conformational Switch Targeting

Recent studies have identified a conformational switch within the c-Myc protein that can be targeted for therapeutic purposes. By locking this segment in an inactive state, researchers aim to inhibit its function and potentially reduce cancer progression . This strategy could lead to the development of small molecules that either disrupt interactions between c-Myc and its partners or maintain it in an inactive conformation.

Cellular Metabolism Regulation

c-Myc is integral to cellular metabolism, influencing mitochondrial biogenesis and metabolic pathways:

  • Mitochondrial Biogenesis : c-Myc promotes the expression of genes involved in mitochondrial function, which is crucial for ATP production and macromolecular synthesis in proliferating cells. Studies have shown that inhibiting c-Myc can effectively disrupt these processes, highlighting its role as a master regulator of metabolism .
  • Glutamine Metabolism : Research indicates that c-Myc alters glutamine metabolism by repressing certain miRNAs, which leads to increased expression of mitochondrial glutaminase. This mechanism connects c-Myc regulation with cellular survival under metabolic stress, presenting another potential therapeutic target .

Case Studies and Research Findings

StudyFocusFindings
Nature Communications (2024)Conformational SwitchIdentified a druggable conformational switch in c-Myc that can be targeted to inhibit its activity .
Cancer Research (2020)IDP-121 PeptideDemonstrated high specificity and stability of IDP-121 in targeting c-Myc, with effective nuclear penetration .
PubMed Central (2012)Metabolic RoleShowed that c-Myc regulates mitochondrial biogenesis and glutamine metabolism, linking it to cancer cell survival .

Mechanism of Action

c-Myc Peptide exerts its effects by mimicking the c-Myc protein’s ability to bind DNA and regulate gene transcription. It forms a heterodimer with the Max protein, which then binds to specific DNA sequences known as E-boxes (CANNTG). This binding regulates the transcription of genes involved in cell proliferation, differentiation, and apoptosis. The c-Myc/Max complex recruits other transcriptional co-activators, such as TRRAP and GCN5, to modulate chromatin structure and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare c-Myc peptide analogs based on origin, mechanism, binding affinity, and biological effects:

Peptide Name Origin/Target Mechanism of Action Binding Affinity/IC50 Biological Effects References
This compound TFA C-terminal (aa 410–419) Competes for c-Myc binding sites N/A Inhibits tumor growth, induces apoptosis
Nu peptide Nucleolin-derived 8-mer Binds c-Myc G4 via lysine/proline interactions High affinity (Kb not specified) Preferential cytotoxicity in MDA-MB-231 cells
QW10 Designed G4-binding peptide Stabilizes c-Myc G4, represses transcription Kb = 0.05–0.3 mM Reduces c-Myc mRNA by 2.5-fold
Bac-ELP1-H1 Therapeutic inhibitor Blocks c-MYC/MAX dimerization Synergistic with temozolomide in vivo Extends survival in glioblastoma xenografts
Int-H1-S6A,F8A Modified c-Myc helix 1 Inhibits c-Myc/Max heterodimerization IC50 = 1–10 µM Induces apoptosis, downregulates ODC/p53
Myc Tag Peptide Epitope for antibodies Competes with Myc-tagged proteins N/A Tool for immunoprecipitation assays
Mellitin Bee venom component Downregulates c-MYC via MAPK/PI3K pathways N/A Inhibits leukemia cell growth

Key Comparative Insights:

This compound TFA vs. Myc Tag Peptide: While both are derived from c-Myc, the former disrupts oncogenic signaling, whereas the latter serves as a research tool to elute Myc-tagged proteins in immunoassays .

Nu Peptide vs. QW10 : Both target the c-Myc G4 promoter but differ in origin and binding kinetics. The Nu peptide (nucleolin-derived) exhibits selectivity for c-Myc G4 over other quadruplexes, while QW10’s binding affinity (Kb = 0.05–0.3 mM) is influenced by potassium ions and PEG concentration .

Bac-ELP1-H1 vs. Int-H1-S6A,F8A : These peptides inhibit c-MYC/MAX dimerization but employ distinct strategies. Bac-ELP1-H1 uses a cell-penetrating motif for intracellular delivery, whereas Int-H1-S6A,F8A leverages an Antennapedia-derived sequence for membrane translocation. Int-H1-S6A,F8A shows higher potency (IC50 = 1–10 µM) compared to earlier small-molecule inhibitors (e.g., IIA6B17, IC50 = 50–125 µM) .

Mellitin : Unlike direct c-Myc inhibitors, mellitin indirectly suppresses c-MYC via MAPK14 inhibition, demonstrating broader pathway modulation .

Q & A

Q. Tables for Key Experimental Parameters

Parameter Recommended Value Reference
c-Myc G4 DNA concentration4 µM (UV/fluorescence assays)
Buffer conditions30 mM Na cacodylate, 100 mM NaCl/KCl, pH 7.4
CD measurement wavelength200–320 nm (parallel G4 detection)
Peptide storageLyophilized at −20°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.